Cas no 1353981-64-2 (N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine)

N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N*1*-(1-benzyl-piperidin-2-ylmethyl)-n*1*-isopropyl-ethane-1,2-diamine
- N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
- AM94470
- N1-(1-benzylpiperidin-2-ylmethyl)-N1-isopropylethane-1,2-diamine
- N-[(1-Benzyl-2-piperidinyl)methyl]-N-isopropyl-1,2-ethanediamine
- N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine
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- インチ: 1S/C18H31N3/c1-16(2)20(13-11-19)15-18-10-6-7-12-21(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3
- InChIKey: YLLYGCVGZPBFDU-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)CCCCC1CN(CCN)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 274
- トポロジー分子極性表面積: 32.5
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 380.4±17.0 °C at 760 mmHg
N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 081902-500mg |
N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine |
1353981-64-2 | 500mg |
£755.00 | 2022-03-01 | ||
Chemenu | CM497662-1g |
N1-((1-Benzylpiperidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine |
1353981-64-2 | 97% | 1g |
$1499 | 2022-09-03 |
N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine 関連文献
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-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
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-
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N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamineに関する追加情報
Research Briefing on N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine (CAS: 1353981-64-2)
In recent years, the compound N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine (CAS: 1353981-64-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine involves a multi-step process that ensures high purity and yield. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to enhance efficiency. The compound's structural complexity, featuring a benzyl-piperidine moiety and an isopropyl-ethane-diamine chain, contributes to its unique pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's identity and purity.
Biological evaluations of N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine have revealed its potential as a modulator of key cellular pathways. In vitro studies demonstrate its affinity for specific receptor targets, particularly those involved in neurological disorders. For instance, the compound has shown inhibitory effects on enzymes implicated in neurodegenerative diseases, suggesting its utility as a therapeutic agent. Additionally, preliminary in vivo studies indicate favorable pharmacokinetic profiles, including good bioavailability and low toxicity, which are critical for further drug development.
One of the most notable findings is the compound's potential application in oncology. Recent research highlights its ability to interfere with cancer cell proliferation by targeting specific signaling pathways. Mechanistic studies suggest that N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine induces apoptosis in certain cancer cell lines, making it a candidate for further investigation in anti-cancer therapies. These findings are supported by data from high-throughput screening assays and molecular docking studies, which provide insights into the compound's mode of action.
Despite these promising results, challenges remain in the development of N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine as a therapeutic agent. Issues such as metabolic stability, selectivity, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to improve the compound's efficacy and safety profile. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, N*1*-(1-Benzyl-piperidin-2-ylmethyl)-N*1*-isopropyl-ethane-1,2-diamine (CAS: 1353981-64-2) represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes and demonstrated biological activities make it a valuable subject of ongoing research. Future studies will likely explore its therapeutic potential in greater depth, paving the way for its eventual use in treating various diseases. This briefing underscores the importance of continued investment in the exploration of novel chemical entities like this one, which hold the potential to address unmet medical needs.
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